

# Technical Guide: 1-Phenylvinylboronic Acid

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## Compound of Interest

Compound Name: 1-Phenylvinylboronic acid

Cat. No.: B081392

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Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth overview of **1-Phenylvinylboronic acid**, covering its chemical properties, synthesis, key reactions, and biological relevance. This guide provides detailed experimental protocols and visual diagrams to support advanced research and application.

## Executive Summary

**1-Phenylvinylboronic acid** is a versatile organoboron compound with significant applications in organic synthesis and potential roles in medicinal chemistry. Its defining feature is the presence of both a phenyl and a vinyl group attached to a boronic acid moiety, enabling a diverse range of chemical transformations. It is most notably utilized as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of complex carbon-carbon bonds. Furthermore, the boronic acid functional group allows for reversible covalent interactions with biological nucleophiles, suggesting its potential as a tool for probing and inhibiting enzyme function, particularly within signaling pathways critical to cell motility and proliferation. This document serves as a technical resource, providing quantitative data, detailed experimental methodologies, and visual representations of its chemical and biological interactions.

## Physicochemical Properties and Data

**1-Phenylvinylboronic acid** is a white to off-white crystalline solid under standard conditions. Its chemical structure and properties make it a valuable reagent in synthetic chemistry.

Property	Value	Citation(s)
Molecular Weight	147.97 g/mol	[1]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> BO <sub>2</sub>	[1]
CAS Number	14900-39-1	[1]
Melting Point	125 °C (decomposition)	[1]
Appearance	White to off-white crystalline solid	[2]
Solubility	Soluble in polar organic solvents (e.g., DMSO, Methanol)	[2]
Storage Temperature	2-8°C	[1]

## Synthesis and Experimental Protocols

The synthesis of **1-phenylvinylboronic acid** and its subsequent use in cross-coupling reactions are fundamental procedures for its application in research and development.

### Synthesis of 1-Phenylvinylboronic Acid via Hydroboration

A common and effective method for the synthesis of **1-phenylvinylboronic acid** is the hydroboration of phenylacetylene, followed by hydrolysis. This procedure yields the (E)-isomer of the target compound.

Reaction:

- Hydroboration of phenylacetylene with a borane reagent (e.g., pinacolborane).
- Hydrolysis of the resulting boronate ester to yield the boronic acid.

Detailed Experimental Protocol:

- **Setup:** To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add phenylacetylene (1.0 eq) and anhydrous toluene.
- **Reagent Addition:** Add pinacolborane (HBpin, 1.1 eq) to the solution. If using a catalyst (e.g., a transition metal catalyst for regioselectivity), add it at this stage (<5 mol%).
- **Reaction:** Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) under an argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until consumption of the starting material is complete.
- **Workup:** Cool the reaction mixture to room temperature. Carefully add the mixture to a separatory funnel containing a biphasic solution of diethyl ether and water.
- **Hydrolysis:** To achieve hydrolysis of the pinacol ester, the aqueous layer can be made slightly acidic (e.g., with 1M HCl) and stirred vigorously. Alternatively, methods using an oxidant like sodium periodate followed by an aqueous workup can be employed.
- **Extraction:** Separate the organic layer. Extract the aqueous layer two additional times with diethyl ether.
- **Purification:** Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO<sub>4</sub>), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure **1-phenylvinylboronic acid**.

## Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone application of **1-phenylvinylboronic acid**, enabling the synthesis of substituted styrenes and other complex molecules.

**Reaction:** Palladium-catalyzed coupling of **1-phenylvinylboronic acid** with an aryl halide (e.g., 4-iodoanisole).

Detailed Experimental Protocol:

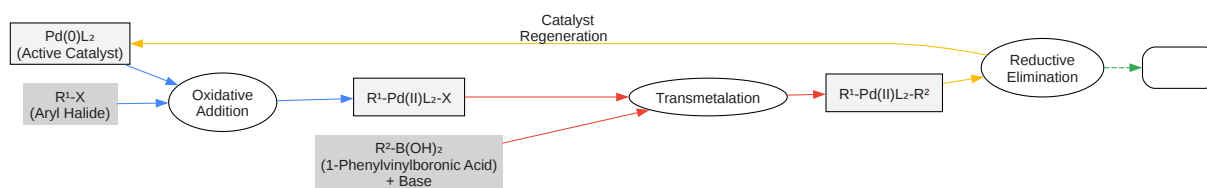
- **Setup:** In a Schlenk tube or a round-bottom flask, combine the aryl halide (e.g., 4-iodoanisole, 1.0 eq), **1-phenylvinylboronic acid** (1.2-1.5 eq), and a base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ , 2.0 eq).
- **Catalyst and Ligand:** Add the palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 1-5 mol%) and, if necessary, an additional phosphine ligand.
- **Solvent:** Add a degassed solvent system. A mixture of an organic solvent like dioxane, toluene, or DMF with water (e.g., 4:1 ratio) is commonly used.
- **Degassing:** Seal the vessel and degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by using a freeze-pump-thaw cycle.
- **Reaction:** Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) under an inert atmosphere. Monitor the reaction by TLC until the starting material is consumed.
- **Workup:** Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.
- **Extraction:** Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers.
- **Washing:** Wash the combined organic phase with water and then with brine.
- **Purification:** Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired biaryl product.<sup>[3]</sup>

## Key Reaction Mechanisms and Workflows

Visualizing the processes involved in the application of **1-phenylvinylboronic acid** is crucial for understanding its utility.

### Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling follows a well-defined catalytic cycle involving a palladium catalyst.



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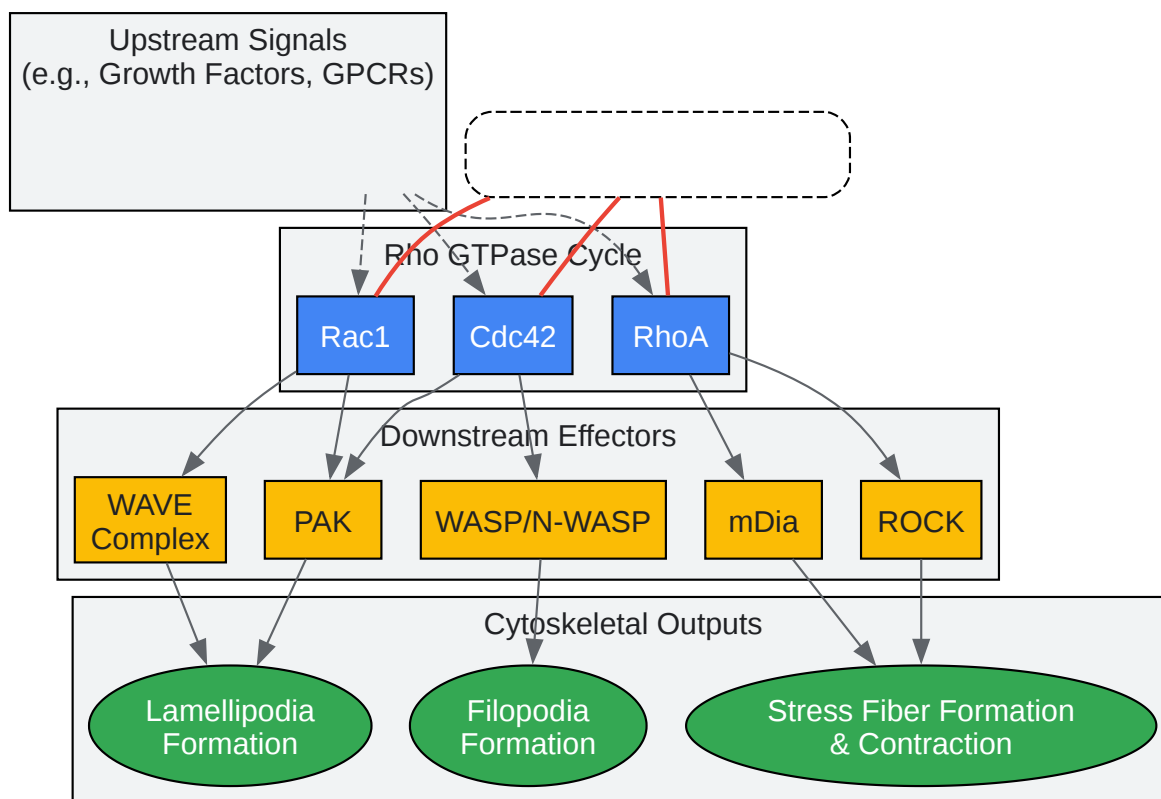
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Biological Relevance and Signaling Pathways

Boronic acids are recognized for their ability to form reversible covalent bonds with nucleophilic residues (e.g., serine, threonine) in proteins.<sup>[4]</sup> This property makes them valuable as enzyme inhibitors. The related compound, phenylboronic acid, has been shown to inhibit the migration of cancer cells by decreasing the activity of the Rho family of GTPases, which are master regulators of the actin cytoskeleton.

## Potential Impact on Rho GTPase Signaling

The Rho GTPase family (including RhoA, Rac1, and Cdc42) orchestrates cell shape, adhesion, and motility. Inhibition of this pathway can significantly impact cellular processes often dysregulated in diseases like cancer.



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Caption: Hypothesized inhibition of the Rho GTPase signaling pathway.

## Conclusion

**1-Phenylvinylboronic acid** is a powerful and versatile synthetic intermediate with established importance in carbon-carbon bond formation and emerging potential in chemical biology and drug discovery. Its predictable reactivity in Suzuki-Miyaura couplings makes it a staple for synthetic chemists, while its boronic acid moiety presents an opportunity for the design of targeted covalent inhibitors. The detailed protocols and mechanistic diagrams provided in this guide are intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their work, from benchtop synthesis to the exploration of complex biological systems.

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- To cite this document: BenchChem. [Technical Guide: 1-Phenylvinylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081392#1-phenylvinylboronic-acid-molecular-weight]

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